4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is a compound that features a piperidine ring substituted with a phenylsulfanyl group and a carboxylic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of piperidine derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the nucleophilic substitution of a piperidine derivative with a phenylsulfanyl halide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. These methods are designed to maximize yield and purity while minimizing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring can also play a role in modulating the compound’s activity by influencing its conformation and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-4-carboxylic acid: A simpler analog with a piperidine ring and a carboxylic acid group.
Phenylsulfanylpiperidine: Lacks the carboxylic acid moiety but contains the phenylsulfanyl group.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring and a benzamide group.
Uniqueness
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the phenylsulfanyl group and the carboxylic acid moiety, which can confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
916134-97-9 |
---|---|
Molekularformel |
C13H17NO2S |
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
4-(phenylsulfanylmethyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2S/c15-13(16)14-8-6-11(7-9-14)10-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16) |
InChI-Schlüssel |
YORLWSIGLATFDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CSC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.